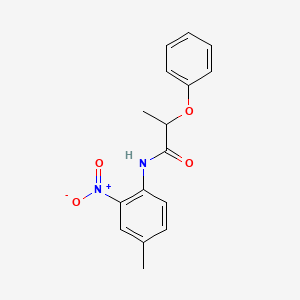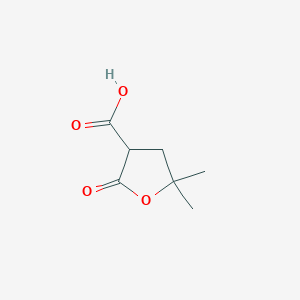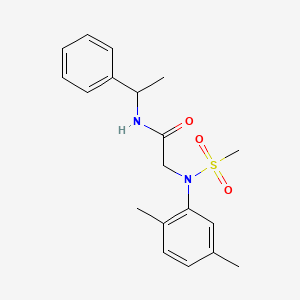
N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide, also known as MNPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPP is a synthetic compound that belongs to the class of amides and is primarily used in research and development.
Mechanism of Action
The mechanism of action of N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide is not well understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. For example, N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide has been found to have various biochemical and physiological effects on the body. For example, N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide has been shown to reduce inflammation and pain in animal models of arthritis and cancer. N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide has also been found to have insecticidal properties, which may be due to its ability to disrupt the nervous system of insects.
Advantages and Limitations for Lab Experiments
N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide has several advantages for use in laboratory experiments. For example, it is a stable compound that can be easily synthesized and purified. N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide also exhibits specific properties that make it useful for certain experiments. However, N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide also has limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide. One area of interest is the development of N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide-based drugs for the treatment of various diseases such as arthritis and cancer. Another area of interest is the development of new pesticides based on N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide. Finally, there is also potential for the development of new materials and polymers based on N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide.
Synthesis Methods
The synthesis of N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide involves the reaction of 4-methyl-2-nitroaniline with 2-phenoxypropanoyl chloride in the presence of a base. The reaction results in the formation of N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide, which is then purified using various techniques such as recrystallization and chromatography.
Scientific Research Applications
N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases such as arthritis and cancer. In agriculture, N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide has been shown to have insecticidal properties, making it a potential candidate for the development of new pesticides. In materials science, N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide has been used as a precursor for the synthesis of various polymers and materials.
properties
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-8-9-14(15(10-11)18(20)21)17-16(19)12(2)22-13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALBVUSAHPLUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methyl-2-nitro-phenyl)-2-phenoxy-propionamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4925817.png)

![N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4925826.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4925828.png)
![3-(2-chlorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4925830.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide](/img/structure/B4925838.png)
![3-(2-bromophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4925841.png)
![1-(9-butyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B4925857.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-ethyl-6-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4925874.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4925896.png)
![ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate](/img/structure/B4925905.png)